

IUPAC name for 2-(6-Bromopyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(6-Bromopyridin-3-yl)acetonitrile

Cat. No.: B129926

[Get Quote](#)

. ## An In-Depth Technical Guide to **2-(6-Bromopyridin-3-yl)acetonitrile**: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **2-(6-bromopyridin-3-yl)acetonitrile**, a key heterocyclic building block in modern medicinal chemistry. We will delve into its physicochemical properties, safety and handling protocols, and present a detailed, plausible synthetic route based on established chemical principles. The core of this guide focuses on the compound's versatile reactivity, exploring its utility as a scaffold for developing novel therapeutics. Through an examination of its principal reaction sites—the nitrile moiety, the bromo substituent, and the active methylene bridge—this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this compound's synthetic potential.

Introduction and Core Compound Identification

2-(6-Bromopyridin-3-yl)acetonitrile is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The pyridine scaffold is a ubiquitous feature in many FDA-approved drugs, and its derivatives are crucial for developing new chemical entities. [1] This compound uniquely combines three reactive functional groups: a nitrile, a synthetically valuable bromine atom on the pyridine ring, and an acidic α -carbon, making it a powerful

precursor for constructing diverse molecular architectures. Its documented activity as an acetylcholine receptor ligand and histone deacetylase inhibitor further underscores its potential as a starting point for targeted drug discovery programs.

IUPAC Name and Chemical Identifiers

Proper identification is critical for regulatory compliance and scientific accuracy. The compound is formally recognized by the following identifiers:

Identifier	Value
IUPAC Name	2-(6-bromopyridin-3-yl)acetonitrile
Synonyms	(6-bromo-3-pyridinyl)acetonitrile
CAS Number	144873-99-4
Molecular Formula	C ₇ H ₅ BrN ₂
Molecular Weight	197.03 g/mol
InChI Key	CTBARTMXUVSCRR-UHFFFAOYSA-N
Canonical SMILES	C1=CC(=NC=C1CC#N)Br

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a chemical is paramount for its effective and safe use in a laboratory setting.

Physicochemical Properties

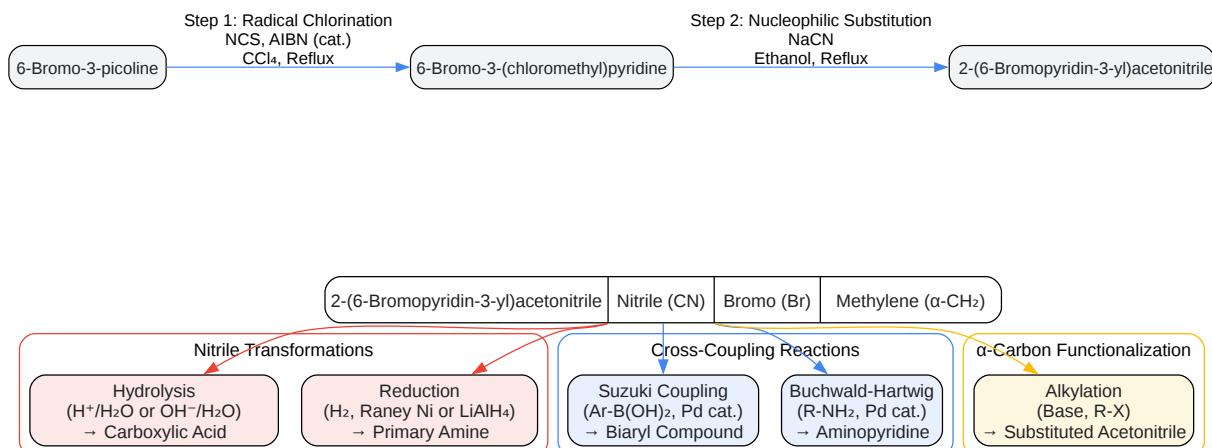
The compound is a solid at room temperature and requires specific storage conditions to maintain its stability and purity.

Property	Value	Source
Physical Form	Solid (Light yellow to brown)	[2]
Boiling Point (Predicted)	329.7 ± 27.0 °C	[2]
Density (Predicted)	1.575 ± 0.06 g/cm³	[2]
Storage Conditions	Inert atmosphere, 2-8°C	[3]

Safety and Handling

2-(6-Bromopyridin-3-yl)acetonitrile is classified as hazardous and must be handled with appropriate precautions. The signal word for this chemical is "Danger".[\[3\]](#)[\[4\]](#)

Hazard Statement	Code	Description
H301		Toxic if swallowed. [5]
H315		Causes skin irritation. [5]
H318		Causes serious eye damage. [5]
H335		May cause respiratory irritation. [5]


Precautionary Measures (Selected P-Statements):

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[3\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[3\]](#)
- P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[\[3\]](#)
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[3\]](#)
- P405: Store locked up.[\[3\]](#)

All handling should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

Synthesis and Mechanistic Pathway

While a specific, published synthesis for **2-(6-bromopyridin-3-yl)acetonitrile** is not readily available, a robust and logical two-step synthetic route can be proposed based on well-established organic chemistry principles. The proposed pathway begins with the commercially available 6-bromo-3-picoline (6-bromo-3-methylpyridine).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]

- 3. CN101337924A - Method for chlorination of side chain of picolines - Google Patents [patents.google.com]
- 4. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 5. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [akash.ac.in]
- To cite this document: BenchChem. [IUPAC name for 2-(6-Bromopyridin-3-YL)acetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129926#iupac-name-for-2-6-bromopyridin-3-yl-acetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com